molecular formula C9H10N4O2 B2816623 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide CAS No. 2097932-32-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2816623
CAS No.: 2097932-32-4
M. Wt: 206.205
InChI Key: CTZISQPMCFYLMM-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound that features both a triazole ring and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The furan-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts such as copper(I) iodide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential as a pharmacophore in drug design, particularly for developing antimicrobial, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazole derivatives: These compounds share the triazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds with a furan ring but different functional groups can exhibit different reactivity and applications.

    Pyrazole derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their chemical behavior and applications.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZISQPMCFYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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